Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate at room temperature. The resulting product is then hydrolyzed to obtain the desired compound . Another method involves microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are irradiated in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Produces ethyl 6-aminobenzo[b]thiophene-2-carboxylate.
Reduction of the carboxylate group: Produces ethyl 6-nitrobenzo[b]thiophene-2-methanol.
Substitution reactions: Produce various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 6-nitrobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzothiophene derivatives have been shown to inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains a trifluoromethyl group, which can enhance its lipophilicity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H11N1O2S and a molecular weight of approximately 251.26 g/mol. The presence of a nitro group at the 6-position of the benzo[b]thiophene ring, along with an ethyl ester at the 2-carboxylic acid position, contributes to its unique chemical reactivity and biological profile .
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that this compound exhibits effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors, particularly those involved in cancer pathways .
Biological Activity Summary Table
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Nitro at position 6 | Antimicrobial, anticancer |
Ethyl benzo[b]thiophene-2-carboxylate | No nitro group | Varies |
Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate | Nitro at position 5 | Potentially different |
Ethyl 6-methylbenzo[b]thiophene-2-carboxylate | Methyl at position 6 | Varies |
Case Studies and Research Findings
- Anticancer Activity : In a study focused on structure–activity relationships (SAR), derivatives of benzothiophene compounds were tested for their ability to induce apoptosis in leukemia cells. This compound demonstrated significant cytotoxicity with a GI50 value indicating effective inhibition of cell growth .
- Antimicrobial Efficacy : A recent investigation highlighted the antimicrobial properties of this compound against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, showcasing its potential for developing new antibiotics .
- Inflammation Inhibition : Research has indicated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
Future Directions
The ongoing research into this compound focuses on:
- Optimization of Biological Activity : Further studies aim to modify the compound's structure to enhance its efficacy and reduce potential side effects.
- Clinical Applications : Investigating its potential use in clinical settings for treating infections and inflammatory diseases.
- Mechanistic Studies : Understanding the precise pathways through which this compound exerts its biological effects will be crucial for developing targeted therapies.
Properties
CAS No. |
259150-06-6 |
---|---|
Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
ethyl 6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)10-5-7-3-4-8(12(14)15)6-9(7)17-10/h3-6H,2H2,1H3 |
InChI Key |
IQMMYDZZHCJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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